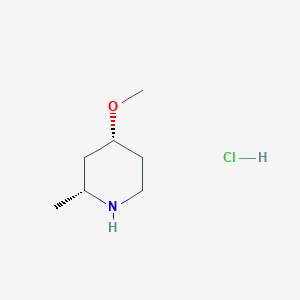
N5-phenylpyridine-2,5-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-phenylpyridine-2,5-diamine hydrochloride is a chemical compound with the CAS Number: 79441-22-8 . It has a molecular weight of 185.23 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11N3 . It has a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 185.22500 , a density of 1.226g/cm3 , a boiling point of 373.2ºC at 760 mmHg , and a flash point of 179.5ºC .Applications De Recherche Scientifique
Photophysical Properties and Energy Transfer
Research on bichromophoric systems involving cyclometallated ruthenium complexes, similar in structural relevance to N5-phenylpyridine-2,5-diamine hydrochloride derivatives, highlights the study of energy transfer mechanisms within molecular systems. These complexes exhibit luminescence typical for cyclometallated ruthenium complexes and demonstrate rapid energy transfer between different units of the molecule, a principle that could be applied in the development of molecular devices or sensors based on this compound derivatives (Ott et al., 2006).
Coordination Chemistry and Magnetism
Studies on lanthanide complexes with bipyridyl and phenanthroline ligands, akin to the structural framework of this compound, offer insights into spin coupling and magnetic properties. These findings are significant for the design of materials with specific magnetic characteristics, potentially informing research on this compound in magnetic resonance imaging (MRI) contrast agents or in the design of molecular magnets (Schultz et al., 2002).
Luminescent Materials
The synthesis and characterization of iridium(III) complexes with functionalized bipyridines, related to this compound, underscore the potential of these compounds in the development of luminescent materials. These complexes are explored for their redox behavior, photophysical properties, and application in light-emitting devices, suggesting avenues for the utilization of this compound derivatives in optoelectronic applications (Neve et al., 1999).
Corrosion Inhibition
Research on chromenopyridine derivatives as corrosion inhibitors demonstrates the application of pyridine-based compounds in protecting metals against corrosion, particularly in acidic environments. This research hints at the potential of this compound derivatives to serve as environmentally friendly corrosion inhibitors for various metals and alloys (Ansari et al., 2017).
Sensor Development
Studies on platinum(II) and palladium(II) complexes involving phenylpyridine ligands, which share structural motifs with this compound, have led to the development of new luminescent materials that function as sensors. These complexes have been applied in detecting environmental pollutants and biological analytes, suggesting potential research directions for this compound in sensor technology (Ghedini et al., 2003).
Propriétés
IUPAC Name |
5-N-phenylpyridine-2,5-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9;/h1-8,14H,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRARUWFVPWZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)
![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)


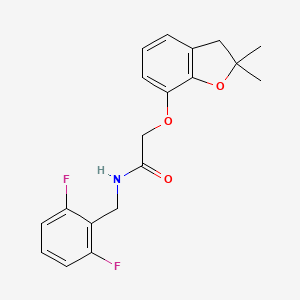
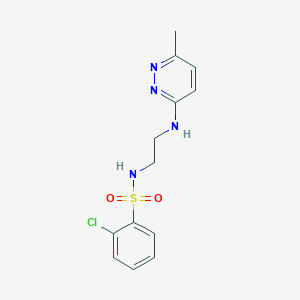
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)
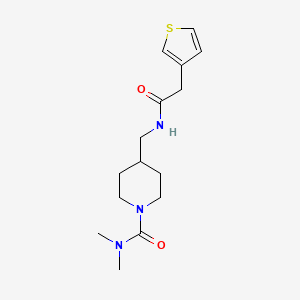
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
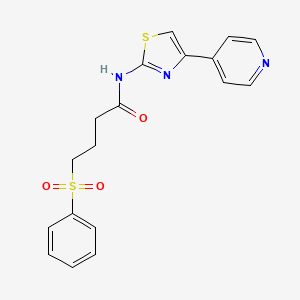
![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2967492.png)
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
